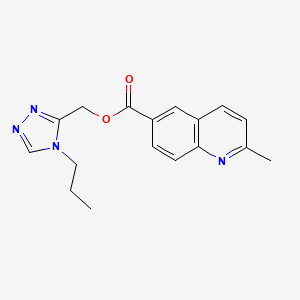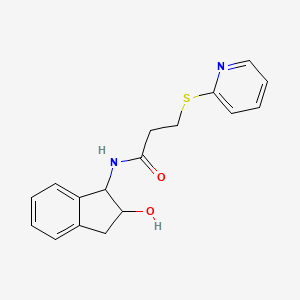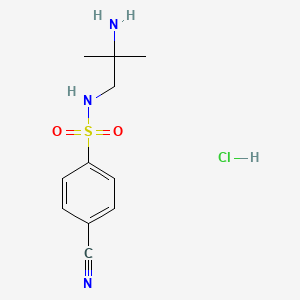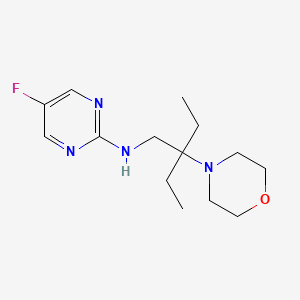
(4-Propyl-1,2,4-triazol-3-yl)methyl 2-methylquinoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Propyl-1,2,4-triazol-3-yl)methyl 2-methylquinoline-6-carboxylate is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as PTMQ and has been found to have a wide range of applications in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of PTMQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and metabolic pathways. Studies have shown that PTMQ can inhibit the activity of enzymes such as DNA topoisomerase and dihydrofolate reductase, which are essential for the growth and replication of cancer cells. PTMQ has also been shown to disrupt the mitochondrial membrane potential, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
PTMQ has been found to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may contribute to its anticancer activity. PTMQ has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. Studies have also demonstrated that PTMQ can inhibit the growth of biofilms, which are a major cause of antibiotic resistance.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PTMQ for lab experiments is its broad spectrum of activity against a range of pathogens. This makes it a useful tool for studying the mechanisms of antimicrobial and antifungal agents. However, one limitation of PTMQ is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on PTMQ. One area of interest is the development of new drugs based on the structure of PTMQ. Another potential direction is the study of the mechanism of action of PTMQ, which could lead to the discovery of new targets for cancer therapy. Additionally, further research is needed to fully understand the toxicity of PTMQ and its potential side effects.
Méthodes De Synthèse
The synthesis of PTMQ is a multi-step process that involves the reaction of 2-methylquinoline-6-carboxylic acid with propylamine and sodium hydroxide to form the propyl ester of the acid. This ester is then reacted with 1,2,4-triazole-3-methanol in the presence of acetic acid to produce PTMQ. The purity of the compound can be improved through recrystallization from ethanol.
Applications De Recherche Scientifique
PTMQ has been extensively studied for its potential applications in the field of biochemistry and pharmacology. It has been found to have antimicrobial, antifungal, and antiparasitic properties, making it a potential candidate for the development of new drugs. PTMQ has also been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
(4-propyl-1,2,4-triazol-3-yl)methyl 2-methylquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-3-8-21-11-18-20-16(21)10-23-17(22)14-6-7-15-13(9-14)5-4-12(2)19-15/h4-7,9,11H,3,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLAUGQITHIPNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NN=C1COC(=O)C2=CC3=C(C=C2)N=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Chlorophenyl)-3-[methyl([1,2,4]triazolo[4,3-a]pyrazin-8-yl)amino]pyrrolidin-2-one](/img/structure/B7640148.png)
![2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7640155.png)


![2-[Cyclobutanecarbonyl(cyclohexyl)amino]acetic acid](/img/structure/B7640173.png)
![2-[[4-(3,5-Dimethylpyrazol-1-yl)benzoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640181.png)

![3,5-dimethyl-N-[[4-(methylsulfonylmethyl)phenyl]methyl]cyclohexan-1-amine](/img/structure/B7640192.png)

![3-[[2-(4-Fluorophenyl)acetyl]amino]-2-methyl-3-phenylpropanoic acid](/img/structure/B7640197.png)
![3-[(3,5-dimethylcyclohexyl)amino]-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B7640199.png)
![N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-phenylpent-4-enamide](/img/structure/B7640207.png)
![1-Amino-1-[[[ethyl(methyl)sulfamoyl]amino]methyl]cyclohexane;hydrochloride](/img/structure/B7640227.png)